Compound Description: This compound is a halogenated quinazoline derivative investigated for its ability to form complexes with various metal(II) ions. These complexes were further studied for their potential biological activities, including antioxidant activity, DNA-binding and photocleavage, albumin interaction, and in silico studies. []
Relevance: This compound shares the core quinazoline structure with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. Additionally, both compounds feature a pyridine ring, although with different substitution patterns and connectivity to the quinazoline core. []
Compound Description: Similar to its brominated counterpart above, this fluorinated quinazoline derivative was explored for its metal complexation abilities and subsequent biological activities. []
Relevance: This compound shares the same core quinazoline structure with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. The presence of a substituted pyridine ring, although connected differently through a hydrazone linkage, highlights the structural similarity between the two compounds. []
Compound Description: HNPC-A9229 is a pyridin-2-yloxy-based pyrimidin-4-amine derivative discovered during the optimization of fungicidal compounds. It displays excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis with low toxicity to rats. []
Relevance: While not sharing the core quinazoline structure, HNPC-A9229 presents a pyridin-2-yloxy moiety also found in 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. This structural similarity highlights the potential relevance of exploring pyridyloxy modifications in the context of the target compound. []
Compound Description: This compound serves as a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. []
Relevance: This compound features a naphthalene ring directly linked to a pyridine ring, a structural motif also present in 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. While the connection point and substitution pattern on the naphthalene differ, and the quinazoline ring is absent, the shared naphthyl-pyridine motif highlights a potential avenue for exploring structural analogues. []
Compound Description: This iridium(III) complex incorporates the ligand tfmpiq, which features a pyridine ring. The complex exhibits orange-red photoluminescence with a high quantum yield and is investigated for its use in OLEDs. []
Relevance: Although structurally diverse, this complex and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline share the presence of a pyridine ring as a key structural element. While the substitution pattern and overall molecular context differ significantly, the presence of pyridine highlights the importance of this heterocycle in various chemical scaffolds. []
Compound Description: This iridium(III) complex, featuring the ligand tfmpqz, possesses a quinazoline ring substituted with a pyridine ring. It displays orange-red photoluminescence, high quantum yield, and good electron mobility, making it a suitable candidate for OLED applications. []
Relevance: This compound shares a striking structural resemblance to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, with both containing a quinazoline ring directly substituted with a pyridine ring. The key difference lies in the substituents on the pyridine and quinazoline rings, as well as the presence of the iridium(III) complex in this compound. This close structural similarity makes this compound highly relevant for understanding the structure-activity relationships of the target compound. []
Compound Description: AMG 900 is a highly selective and orally bioavailable inhibitor of aurora kinases. It demonstrates activity against multidrug-resistant cancer cell lines. []
Relevance: While AMG 900 does not share the core quinazoline structure with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, both compounds possess a pyridine ring connected to another aromatic system via an oxygen linker. This shared structural feature, despite the difference in the core heterocycles, highlights the potential utility of exploring similar linkers in the context of the target compound. []
Compound Description: CEP-32496 acts as a potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF V600E). It demonstrates high potency against BRAF(V600E)-dependent cell lines and selective cytotoxicity for tumor cells with mutant BRAF(V600E). []
Compound Description: This compound is a potent IKur current blocker with selectivity over hERG, Na, and Ca channels. It emerged as a clinical candidate after demonstrating acceptable preclinical pharmacokinetic profiles. []
Relevance: This compound shares the quinazoline core and a directly attached pyridine ring with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. Though the substitution patterns and the presence of an additional pyridine ring in this compound distinguish it from the target compound, the shared core structure makes it relevant for studying structure-activity relationships. []
Compound Description: S1RA (E-52862) functions as a potent σ(1) receptor antagonist. It exhibits high activity in the mouse capsaicin model of neurogenic pain and demonstrates dose-dependent antinociceptive effects in various neuropathic pain models. []
Compound Description: This compound belongs to a series of inhibitors being explored for the treatment of cancer, particularly those characterized by RAS mutations. []
Relevance: Though structurally diverse, this compound and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline both contain a pyridine ring linked through an oxygen atom to another aromatic system. This shared structural motif, despite the differences in the core structures, may offer insights into potential modifications for the target compound. []
Compound Description: This complex features a platinum(II) center coordinated by various ligands, including one with a pyridine ring linked to another aromatic system via an oxygen atom. []
Relevance: Although structurally different from 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, this complex shares the presence of a pyridyloxy linker connecting two aromatic systems. This similarity, despite the absence of a quinazoline core, highlights the potential importance of this linker in different chemical contexts. []
Compound Description: This compound incorporates a naphthalene ring linked to an oxadiazole ring through an oxygen atom. It was synthesized and evaluated for its antibacterial and antifungal activities. [, ]
Relevance: While lacking the quinazoline core, this compound and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline share the presence of a naphthalene ring connected to another heterocyclic system via an oxygen linker. This shared structural motif, despite the different heterocycles involved, suggests the potential value of exploring similar linker strategies in the context of the target compound. [, ]
Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7. []
Relevance: These compounds and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline belong to the same chemical class of heterocyclic compounds containing a pyridyloxy moiety. This structural similarity, despite the different core structures, highlights the significance of the pyridyloxy group in various bioactive molecules. []
5-Bromo-3-(indan-1-yloxy)pyridin-2-amine
Compound Description: This compound features an indane ring system connected to a pyridine ring through an oxygen atom. []
Relevance: Though structurally distinct from 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, this compound shares the presence of a pyridyloxy linker connecting two aromatic systems. This similarity, despite the different aromatic groups and the absence of a quinazoline core, emphasizes the prevalence of this linker in various chemical scaffolds. []
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones
Compound Description: These two families of compounds were synthesized and investigated for their broad-spectrum cytotoxic activity against various human cancer cell lines. Some of these compounds, particularly those with a naphthalene or styryl substituent at the 2-position of the quinazoline ring, exhibited potent antiproliferative effects and were found to affect tubulin polymerization. []
Relevance: These compounds share the core quinazoline structure with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. The diverse substituents explored in this study, including naphthalene and styryl groups, provide valuable insights into the structure-activity relationships of quinazoline-based compounds. []
Compound Description: This compound features a naphthalene ring system linked to a propyl chain through an oxygen atom. []
Relevance: The presence of a naphthalene ring connected via an oxygen linker in this compound and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline highlights the potential significance of this structural motif in various chemical contexts. []
Compound Description: This compound is a novel 1,2-azaborine synthesized as a B–N alternative to common cyclometalating ligands. It is used to develop neutral phosphorescent iridium(III) complexes with potential applications in light-emitting devices and photocatalysis. []
Relevance: Although structurally different from 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, this compound shares a pyridine ring directly linked to an aromatic system. This shared feature, despite the presence of a boron atom in the azaborine ring and the absence of a quinazoline core, highlights the versatility of pyridine-containing scaffolds in designing new materials. []
Compound Description: These compounds are pyridine-3-carbonitrile derivatives designed and synthesized as potential anticancer agents. []
Relevance: These compounds share a common pyridine ring with 4-(Naphthalen-2-yl)oxy)-2-(pyridin-3-yl)quinazoline. Although their structures differ significantly, the presence of a pyridine ring linked to other aromatic or heterocyclic moieties suggests a potential area of exploration for developing analogs of the target compound. []
Compound Description: These three series of compounds, incorporating azetidine, quinazoline, and triazolo-thiadiazole moieties, were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. []
Compound Description: These four 7-(3-(substituted-phenoxy) propoxy) quinazoline derivatives were synthesized and characterized. []
Relevance: These compounds and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline belong to the same chemical class of quinazolines and share the common structural feature of an aryloxypropoxy group at the 7-position of the quinazoline ring. This structural similarity, despite the absence of a pyridine ring in the target compound, highlights the importance of exploring diverse substituents at this position. []
Diketopyrrolopyrroles (DPPs)
Compound Description: This class of compounds is known for its interesting photophysical properties and has been investigated for applications in organic electronics and bioimaging. A novel methodology for the programmed synthesis of multifunctional DPPs has been developed, allowing for the incorporation of various substituents, including electron-rich and sterically hindered groups. []
Relevance: Although structurally distinct from 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, the DPPs research highlights the importance of exploring diverse substituents and their impact on the photophysical properties of organic molecules. This knowledge could be valuable in understanding and potentially modifying the properties of the target compound. []
Compound Description: This series of ruthenium(II) dicarbonyl complexes incorporates various bidentate ligands, including those containing pyridine rings. These complexes are being investigated as potential CO-releasing molecules (CORMs) for therapeutic applications. []
Relevance: These complexes share the presence of a pyridine ring as a key structural element with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. Although structurally diverse due to the presence of the ruthenium center and different ligands, the inclusion of pyridine highlights its significance in coordinating metal ions and its potential role in biological activity. []
2,4-disubstituted quinazolines
Compound Description: A series of new 2,4-disubstituted quinazolines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma. []
Relevance: These compounds share the core quinazoline structure with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. The exploration of different substituents at the 2- and 4-positions of the quinazoline ring provides valuable insights into the structure-activity relationships of this class of compounds and could guide the development of analogs of the target compound with improved biological activity. []
[Ru(η6-cymene)(L)Cl]BF4 (TQ5, L = 4-phenyl-2-pyridin-2-yl-quinazoline)
Compound Description: TQ5 is a newly synthesized ruthenium(II) complex containing a 4-phenyl-2-pyridin-2-yl-quinazoline ligand. This complex exhibits potent antiplatelet activity by inhibiting collagen-induced platelet aggregation, ATP release, and calcium mobilization. []
Relevance: TQ5 shares a remarkable structural similarity with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, as both compounds possess a quinazoline ring directly substituted with a pyridine ring at the 2-position. The key difference lies in the presence of the ruthenium(II) complex and the specific substituents on the quinazoline ring. This close structural resemblance makes TQ5 a highly relevant compound for understanding the structure-activity relationships of the target compound and its potential biological activities. []
Compound Description: This series of monocationic iridium(III) complexes incorporates various cyclometalating C^N ligands with varying degrees of π conjugation and sites of benzannulation. These complexes were synthesized to investigate the effects of benzannulation on the photophysics and reverse saturable absorption properties of the complexes. []
Relevance: Complex 9 in this series, [Ir(2-(naphthalen-2-yl)quinoline)2(pqu)]+PF6-, shares structural similarities with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, as both compounds contain a naphthalene ring directly linked to a heteroaromatic ring. Although the connecting atoms and the overall structures differ, the shared presence of a naphthalene-heterocycle motif highlights the importance of exploring diverse aromatic systems and their impact on the properties of the target compound. []
N-Methyl 2, 3 -Disubstituted Quinazolin-4-Ones
Compound Description: This series of quinazoline-4-one derivatives was synthesized and evaluated for their potential as anticancer agents targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. Molecular docking studies were conducted to assess their binding affinities to these targets. []
Relevance: These compounds and 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline belong to the same chemical class of quinazoline-4-ones. The variations in substituents at the 2- and 3-positions of the quinazoline ring provide valuable insights into the structure-activity relationships and potential for designing novel analogs of the target compound with improved biological activity. []
Compound Description: This compound is a mixed aryl acyloxy ester phosphonate prodrug designed to enhance the delivery of a butyrophilin ligand. []
Relevance: This compound shares the naphthalen-2-yloxy moiety with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. Although the core structure and biological targets differ, the presence of this shared moiety highlights the potential relevance of exploring naphthalen-2-yloxy modifications in various chemical contexts. []
Compound Description: [(18)F]FPyBrA is a novel fluorine-18-labeled haloacetamide reagent designed for labeling oligonucleotides. []
Relevance: While lacking the quinazoline core, [(18)F]FPyBrA shares the presence of a pyridyloxy linker connecting an aromatic system with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline. This shared structural feature, despite the differences in the overall molecules and their applications, emphasizes the versatility and potential significance of this linker in various chemical contexts. []
Compound Description: This series of compounds was designed based on the potent phosphodiesterase 10A (PDE10A) inhibitor PQ-10. These fluorine-containing derivatives were synthesized and evaluated for their inhibitory potency, selectivity, and metabolic stability. []
Relevance: Although structurally distinct from 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, these PDE10A inhibitors highlight the impact of fluorine substitution on biological activity and metabolic stability, which could be valuable considerations for modifying the target compound. []
6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1) and its derivatives
Compound Description: These pyridine, pyrazolopyridine, and furopyridine derivatives, all derived from compound 1, were designed and synthesized as potential CDK2 inhibitors and evaluated for their anticancer activity against different human cancer cell lines. []
Relevance: While these compounds do not directly share the quinazoline core with 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, the presence of naphthalene and pyridine rings in both sets of compounds highlights the importance of these aromatic systems in medicinal chemistry and their potential for modulating biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.